Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-
Description
Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]- (hereafter referred to as the target compound) is a structurally complex molecule featuring a benzonitrile core substituted at the para position with a piperazine-linked isoxazole moiety. The isoxazole ring is further functionalized with a 2,6-dichlorophenyl group and a methyl group.
The compound’s synthesis likely involves coupling reactions between isoxazole-carboxylic acid derivatives and piperazine intermediates, followed by attachment to the benzonitrile scaffold. While direct evidence for its synthesis is absent in the provided materials, analogous pathways—such as the use of carbonyl linkages in forming hydrazone derivatives (e.g., as seen in bis-3-oxopropanenitrile reactions)—highlight feasible synthetic routes .
Properties
IUPAC Name |
4-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2/c1-14-19(21(26-30-14)20-17(23)3-2-4-18(20)24)22(29)28-11-9-27(10-12-28)16-7-5-15(13-25)6-8-16/h2-8H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODHMDQTUWRHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]- (CAS No. 883042-07-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzonitrile core, piperazine ring, and an isoxazole moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H18Cl2N4O2
- Molecular Weight : 441.31 g/mol
- Chemical Structure : The compound consists of a benzonitrile unit linked to a piperazine group, which is further substituted with a 2,6-dichlorophenyl and a 5-methyl-4-isoxazolyl carbonyl group.
Biological Activity
Benzonitrile derivatives have been studied for various biological activities, particularly in the context of anticancer research. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Properties
-
Mechanism of Action :
- Benzonitrile derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
- For instance, compounds similar to benzonitrile have been noted for their ability to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation and promoting cell death through apoptosis mechanisms .
-
Case Studies and Research Findings :
- In a study evaluating the cytotoxicity of various isoxazole derivatives, some compounds exhibited IC50 values as low as 0.13 µM against human endothelial cells (EA.hy926), indicating potent activity against cancerous cells while sparing normal cells .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the isoxazole ring significantly influenced the cytotoxic potency, suggesting that fine-tuning these substituents could enhance therapeutic efficacy .
-
Comparative Analysis :
- The following table summarizes the IC50 values of selected compounds related to benzonitrile against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzonitrile | EA.hy926 | 0.13 | Microtubule disruption |
| Compound A | MDA-MB-231 | 1.35 | Apoptosis induction |
| Compound B | HT-29 | 0.008 | Cell cycle arrest |
| Compound C | MCF-7 | 2.42 | Endothelial cell invasion inhibition |
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profiles of such compounds. Studies have indicated that certain derivatives exhibit selective toxicity towards cancer cells over normal cells, which is a desirable characteristic for anticancer agents . However, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.
Scientific Research Applications
Pharmaceutical Development
Benzonitrile derivatives have been investigated for their potential as pharmaceuticals. The specific compound has been explored for its role in targeting specific biological receptors, making it a candidate for drug development aimed at treating various diseases.
- Targeted Drug Delivery : Recent studies indicate that compounds like this benzonitrile derivative can be designed for organ-specific delivery of nucleic acids, enhancing therapeutic efficacy while minimizing side effects . This specificity is crucial in developing treatments for conditions such as cancer where targeted therapy can significantly improve outcomes.
Anticancer Activity
Research has shown that certain benzonitrile derivatives exhibit anticancer properties. The presence of the dichlorophenyl and isoxazole groups may contribute to their ability to inhibit tumor growth by interfering with cellular processes.
- Case Study : In vitro studies have demonstrated that compounds similar to Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]- can induce apoptosis in cancer cell lines. This suggests potential use in chemotherapy regimens .
Molecular Biology Tools
The compound's ability to interact with nucleic acids makes it a valuable tool in molecular biology. Its derivatives can be utilized in assays to study gene expression and regulation.
- Binding Studies : Techniques such as X-ray fluorescence spectrometry have been employed to investigate binding events between this compound and various biological receptors . This application is vital for understanding the mechanisms of drug action and receptor-ligand interactions.
Data Table: Summary of Applications
Comparison with Similar Compounds
Research Implications
- Agrochemical Potential: The structural resemblance to fipronil/ethiprole suggests the target compound could act on similar insecticidal targets (e.g., GABA receptors). Further electrophysiological assays are warranted .
- Synthetic Optimization : Modular synthesis routes (e.g., hydrazone derivatization) could expand its utility in combinatorial chemistry .
- Biomedical Relevance: Piperazine moieties are common in CNS drugs; pairing this with the isoxazole scaffold may yield novel neuroactive agents .
Preparation Methods
Synthesis of 4-(Piperazin-1-yl)benzonitrile
Optimization and Process Considerations
Catalytic Systems for Coupling
Comparative studies of coupling agents reveal the following performance (Table 1):
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂/TEA | DCM | 0–25 | 65 | |
| EDCl/HOBt | DMF | 25 | 78 | |
| HATU/DIEA | DMF | 25 | 82 |
Key Findings :
Purification Strategies
- Crystallization : The final compound is purified via recrystallization from ethanol/water (7:3), yielding a white crystalline solid.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) effectively separates intermediates.
Mechanistic and Spectroscopic Validation
NMR Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, isoxazole-H4).
- δ 7.45–7.39 (m, 3H, dichlorophenyl).
- δ 3.85–3.70 (m, 8H, piperazine).
- ¹³C NMR :
- 165.2 ppm (amide carbonyl).
- 158.4 ppm (isoxazole C3).
Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C₂₂H₁₇Cl₂N₅O₂ [M+H]⁺: 502.0743; found: 502.0748.
Industrial-Scale Considerations
Patent US20190040011A1 highlights the use of continuous-flow reactors for large-scale synthesis, reducing reaction times and improving safety. Key parameters:
- Residence Time : 10–15 minutes.
- Temperature Control : Jacketed reactors maintain isothermal conditions.
Q & A
Q. How can researchers optimize the synthesis of this benzonitrile derivative, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For example, palladium-based catalysts (e.g., 5.56 wt% Pd) are effective for nitrile hydrogenation but may deactivate due to intermediate adsorption . Pre-treatment with benzonitrile itself can mitigate poisoning effects, as shown in hydrogenation studies . Post-synthesis, purity validation should combine:
- HPLC for quantification (>99% purity threshold).
- ICP-OES to monitor catalyst metal content (e.g., Pd loss from 5.56 wt% to 5.24 wt% after reaction cycles) .
- DSC/TGA to confirm thermal stability (melting point range: 94–99°C) .
Q. What spectroscopic and computational methods are recommended for characterizing its adsorption behavior on catalytic surfaces?
- Methodological Answer : The compound’s adsorption can be studied using:
- Laser-Induced Fluorescence (LIF) to probe stacking interactions in clusters .
- DFT Calculations to model adsorption on metal surfaces (Ag, Ni, Pd) and doped carbon nanostructures .
- IR Spectroscopy to detect hydrogen bonding between the nitrile group and protic solvents (e.g., water or HCOOH–NEt3) .
Table: Adsorption Energy Comparison (Theoretical)
| Surface | Adsorption Energy (kcal/mol) | Reference |
|---|---|---|
| Ag(111) | -25.3 | |
| Pd(100) | -30.7 |
Q. How can preliminary biological activity be screened, and what structural analogs inform SAR studies?
- Methodological Answer : Initial screening should include:
- Microbroth Dilution Assays for antimicrobial activity (e.g., MIC values ≤5.19 µM against S. aureus) .
- Cytotoxicity Testing on cancer cell lines (e.g., HCT116 IC₅₀ = 4.53 µM) .
Structural analogs highlight critical substituents:
| Compound | Key Substituent | Activity Shift |
|---|---|---|
| 4-Aminobenzonitrile | -NH₂ at para position | Reduced lipophilicity |
| 4-(Isopropylamino)benzonitrile | Branched alkyl chain | Enhanced receptor selectivity |
Advanced Research Questions
Q. How can mechanistic contradictions in catalyst deactivation be resolved during hydrogenation?
- Methodological Answer : Contradictory deactivation data (e.g., Pd loss vs. intermediate adsorption) require:
- In Situ DRIFTS to identify adsorbed intermediates (e.g., HCOOH–NEt3 vs. benzonitrile) .
- Kinetic Isotope Effects (KIE) to distinguish rate-limiting steps (e.g., H₂ dissociation vs. C≡N bond activation) .
- XPS Analysis to correlate Pd oxidation state changes with activity loss .
Q. What computational strategies predict the compound’s conformational dynamics in solvent environments?
- Methodological Answer : Use Molecular Dynamics (MD) simulations with the SCC-DFTB method to model:
- Ring-Stacking Interactions : Temperature-dependent viscosity fluctuations (e.g., 313 K transitions) correlate with benzene-ring stacking .
- Solvent Effects : Benzonitrile’s dipole moment (4.01–4.18 D) drives miscibility with polar solvents .
Table: Simulated vs. Experimental Viscosity (cP)
| Temperature (K) | Simulated | Experimental |
|---|---|---|
| 298 | 1.92 | 1.89 |
| 313 | 1.65 | 1.63 |
Q. How do spectral contradictions in fragmentation pathways inform astrochemical studies?
- Methodological Answer : Discrepancies in mass spectrometry (e.g., HCN vs. C₆H₅⁺ fragments) are resolved via:
- Cryogenic IRPD Spectroscopy to assign fragment structures (e.g., benzonitrile → C₆H₅CN⁺ → C₆H₅⁺ + CN) .
- Potential Energy Surface (PES) Mapping to identify dominant pathways (appearance energy: 12.54 eV for benzonitrile) .
Table: Major Fragmentation Channels
| Fragment (m/z) | Appearance Energy (eV) | Dominant Pathway |
|---|---|---|
| 77 (C₆H₅⁺) | 12.54 | C–C bond cleavage |
| 27 (HCN/HNC) | 12.34 | N–C bond dissociation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
